
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is an organic compound that features a pyridine ring substituted with a formyl group at the 4-position and a dimethylurea moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea typically involves the reaction of 4-formylpyridine with dimethylurea under specific conditions. One common method includes:
Starting Materials: 4-formylpyridine and dimethylurea.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: 3-(4-Carboxypyridin-2-yl)-1,1-dimethylurea.
Reduction: 3-(4-Hydroxymethylpyridin-2-yl)-1,1-dimethylurea.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(4-Formylpyridin-2-yl)-1,1-dimethylurea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzyme active sites, inhibiting their activity. The formyl group can form hydrogen bonds with amino acid residues, while the dimethylurea moiety can interact with hydrophobic pockets, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
3-(4-Formylpyridin-2-yl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
3-(4-Formylpyridin-2-yl)-1,1-dimethylthiourea: Contains a thiourea moiety instead of a urea moiety.
Uniqueness
3-(4-Formylpyridin-2-yl)-1,1-dimethylurea is unique due to its specific combination of a formyl group and a dimethylurea moiety, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-(4-formylpyridin-2-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)9(14)11-8-5-7(6-13)3-4-10-8/h3-6H,1-2H3,(H,10,11,14) |
InChI Key |
WOXVGVCXWWSSMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=NC=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)
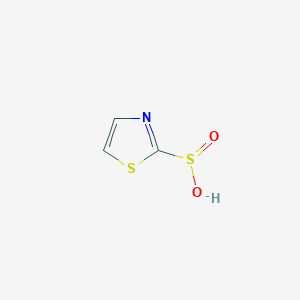

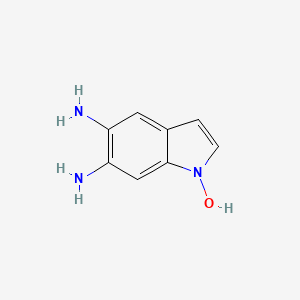
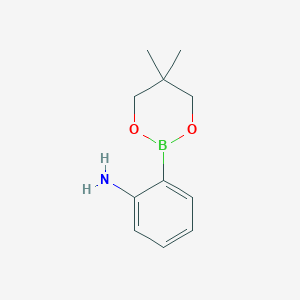
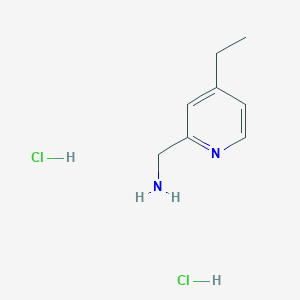
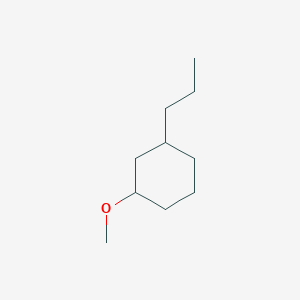
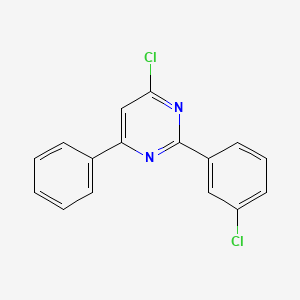
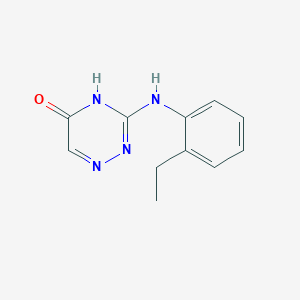
![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
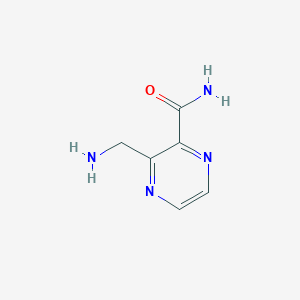
![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)
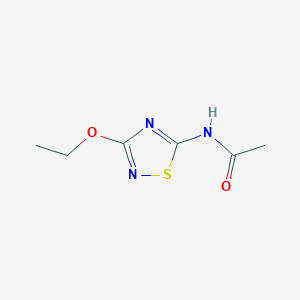
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
